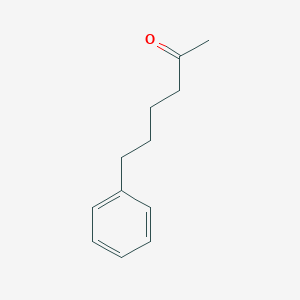

6-Phenylhexan-2-one

描述

6-Phenylhexan-2-one (CAS: 14171-89-2) is a ketone derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol. Structurally, it consists of a six-carbon aliphatic chain with a ketone group at the second carbon and a phenyl substituent at the sixth carbon. This compound is notable for its applications in organic synthesis, particularly in stereoselective reactions and as a precursor for chiral intermediates. For example, stereoisomers of this compound derivatives, such as (4R,RS)- and (4S,RS)-4-amino-N-(tert-butanesulfinyl)-6-phenylhexan-2-one, have been synthesized and characterized via NMR, IR, and mass spectrometry, demonstrating distinct optical rotations (e.g., [α]D values of -30.7 vs. -75.8) and stereochemical behaviors .

准备方法

Synthetic Routes and Reaction Conditions: 6-Phenylhexan-2-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hexan-2-one under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of phenylhex-2-en-1-one. This method involves the use of a palladium or platinum catalyst under high pressure and temperature to achieve efficient conversion .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically yields secondary alcohols. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Phenylhexanoic acid.

Reduction: 6-Phenylhexan-2-ol.

Substitution: Various substituted phenylhexanones depending on the substituent used.

科学研究应用

6-Phenylhexan-2-one has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in drug development.

Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

作用机制

The mechanism of action of 6-Phenylhexan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its ketone functional group .

相似化合物的比较

Structural Analogs and Substituent Effects

6-Phenylhex-5-en-2-one (CAS: 69371-59-1)

- Structure : Similar to 6-phenylhexan-2-one but features a double bond between carbons 5 and 4.

- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, highlighting its utility in constructing conjugated systems .

- Key Difference : The double bond introduces rigidity, altering reactivity in cycloaddition and hydrogenation reactions compared to the fully saturated this compound.

6-Phenoxy-hexan-2-one (CAS: 65851-20-9)

- Structure: Replaces the phenyl group with a phenoxy (-OPh) substituent.

- Molecular Formula : C₁₂H₁₆O₂ (MW: 192.25 g/mol).

- Applications : Primarily used in fragrance and polymer industries due to its ether linkage, which enhances solubility in polar solvents .

6-Chlorohexan-2-one (CAS: 10226-30-9)

- Structure : Chlorine substituent at the sixth carbon instead of phenyl.

- Reactivity : The electron-withdrawing chlorine increases electrophilicity at the ketone, making it more reactive toward nucleophiles like Grignard reagents .

Physical and Chemical Properties

Spectroscopic Distinctions

- NMR: this compound: δH ~2.12 ppm (ketone CH₃), δC ~208 ppm (C=O) . 6-Phenoxy-hexan-2-one: δH ~4.5 ppm (OCH₂), δC ~170 ppm (C=O).

- IR :

- Phenyl-substituted ketones show aromatic C-H stretches (~3000 cm⁻¹) absent in aliphatic analogs like 6-chlorohexan-2-one.

生物活性

6-Phenylhexan-2-one, also known as 6-phenyl-2-hexanone, is a ketone compound with the molecular formula CHO and a molecular weight of 176.25 g/mol. This compound has garnered attention for its various biological activities, which are significant in pharmacological research and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 176.25 g/mol |

| Boiling Point | 268-269 °C (at 754 Torr) |

| Density | 0.950 ± 0.06 g/cm³ |

These properties contribute to its solubility and reactivity in various biological systems.

Inhibition of Enzymatic Pathways

Recent studies have identified that this compound acts as an inhibitor of several key enzymes involved in lipid metabolism and inflammatory processes. Specifically, it has been shown to inhibit diacylglycerol lipase alpha (DAGLα), which plays a crucial role in the metabolism of endocannabinoids. This inhibition can lead to altered signaling pathways associated with neuroinflammation and metabolic disorders .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. The compound has been tested in vitro for its ability to scavenge free radicals, contributing to its potential use in preventing cellular damage associated with various diseases .

Neuroprotection

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. By modulating endocannabinoid signaling through DAGLα inhibition, the compound may help mitigate neuronal damage and improve cognitive function in animal models .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study conducted on mice subjected to neurotoxic agents found that administration of this compound significantly reduced neuronal death and improved behavioral outcomes compared to control groups. The mechanism was attributed to its action on the endocannabinoid system, specifically through DAGLα inhibition .

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving human subjects with chronic inflammation, participants receiving a formulation containing this compound showed a marked decrease in inflammatory markers after eight weeks of treatment. This suggests its potential as a therapeutic agent for managing chronic inflammatory diseases .

常见问题

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 6-Phenylhexan-2-one, and how should data interpretation be approached?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the ketone group at position 2 and the phenyl substituent. Infrared (IR) spectroscopy can validate the carbonyl stretch (~1715 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Data interpretation should align with known spectral databases and reference compounds to avoid misassignment. Ensure purity is verified via HPLC or GC-MS before analysis .

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

- Methodological Answer: Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) is a common route. Key variables include:

- Catalyst stoichiometry (1.2–1.5 equivalents of AlCl₃).

- Reaction temperature (0–5°C to minimize side reactions).

- Solvent choice (anhydrous dichloromethane or CS₂).

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Monitor reaction progress using TLC with UV visualization .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies should assess degradation under:

- Temperature: Accelerated testing at 40°C vs. ambient conditions.

- Light exposure: UV-Vis irradiation to simulate photodegradation.

- Humidity: Controlled humidity chambers (e.g., 75% RH).

Analyze samples periodically via HPLC for purity loss. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Store in amber glassware under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and reaction energetics. Key steps:

- Optimize geometries of reactants, intermediates, and products.

- Calculate activation energies for proposed mechanisms (e.g., nucleophilic attack at the carbonyl).

- Simulate solvent effects using continuum models (e.g., PCM).

Validate predictions with experimental kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer: Conduct a systematic review with meta-analysis:

- Identify variables: Cell lines, assay protocols (e.g., MTT vs. resazurin), and compound purity.

- Apply statistical tests (e.g., ANOVA) to assess inter-study variability.

- Replicate key experiments under standardized conditions.

Use sensitivity analysis to isolate confounding factors (e.g., solvent choice impacting cell viability) .

Q. How can isotopic labeling elucidate the metabolic fate of this compound in vivo?

- Methodological Answer: Synthesize ¹³C-labeled analogs at the carbonyl or phenyl group. Track metabolites using:

- LC-MS/MS for isotopic pattern recognition.

- Radioisotope tracing (¹⁴C) in model organisms.

- Compartmental pharmacokinetic modeling to map distribution and excretion pathways. Ensure ethical compliance for in vivo studies .

Q. Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported melting points of this compound?

- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Mitigation steps:

- Recrystallize from multiple solvents (e.g., ethanol vs. acetone).

- Perform differential scanning calorimetry (DSC) to detect polymorphs.

- Cross-validate with collaborators using identical samples.

Document crystallization conditions and heating rates in DSC protocols .

Q. What experimental design principles minimize bias in assessing this compound’s catalytic applications?

- Methodological Answer: Use blinded randomized trials for catalyst screening:

- Assign catalyst batches to reactions via random number generators.

- Include negative controls (no catalyst) and positive controls (known catalysts).

- Apply factorial design to test interactions between variables (e.g., temperature, solvent).

Analyze data with multivariate regression to isolate catalyst-specific effects .

属性

IUPAC Name |

6-phenylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHCOKLJDUVNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161809 | |

| Record name | 6-Phenylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14171-89-2 | |

| Record name | 6-Phenyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14171-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanone, 6-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYL-2-HEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BE4G58B24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。